Cas no 2228093-07-8 (2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid)

2-Amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid is a chiral β-hydroxy-α-amino acid derivative featuring a 6-chloropyridin-2-yl substituent. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural complexity and potential as a building block for bioactive molecules. The presence of both amino and hydroxyl functional groups adjacent to a carboxyl moiety allows for versatile reactivity, enabling applications in asymmetric synthesis and peptidomimetics. The 6-chloropyridine group enhances its utility in cross-coupling reactions and metal-catalyzed transformations. Its stereochemistry may also be relevant for studying enzyme interactions or designing chiral ligands. The compound's well-defined structure makes it suitable for mechanistic studies and intermediate synthesis.
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid structure
2228093-07-8 structure
商品名:2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
CAS番号:2228093-07-8
MF:C8H9ClN2O3
メガワット:216.6216609478
CID:6553161
PubChem ID:165793424

2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
    • 2228093-07-8
    • EN300-1995825
    • インチ: 1S/C8H9ClN2O3/c9-5-3-1-2-4(11-5)7(12)6(10)8(13)14/h1-3,6-7,12H,10H2,(H,13,14)
    • InChIKey: RFADASSQSYGGHK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C(C(C(=O)O)N)O)=N1

計算された属性

  • せいみつぶんしりょう: 216.0301698g/mol
  • どういたいしつりょう: 216.0301698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.6
  • トポロジー分子極性表面積: 96.4Ų

2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1995825-1g
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
2228093-07-8
1g
$1371.0 2023-09-16
Enamine
EN300-1995825-0.05g
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
2228093-07-8
0.05g
$1152.0 2023-09-16
Enamine
EN300-1995825-0.1g
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
2228093-07-8
0.1g
$1207.0 2023-09-16
Enamine
EN300-1995825-1.0g
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
2228093-07-8
1g
$1371.0 2023-05-31
Enamine
EN300-1995825-0.5g
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
2228093-07-8
0.5g
$1316.0 2023-09-16
Enamine
EN300-1995825-5.0g
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
2228093-07-8
5g
$3977.0 2023-05-31
Enamine
EN300-1995825-2.5g
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
2228093-07-8
2.5g
$2688.0 2023-09-16
Enamine
EN300-1995825-10.0g
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
2228093-07-8
10g
$5897.0 2023-05-31
Enamine
EN300-1995825-0.25g
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
2228093-07-8
0.25g
$1262.0 2023-09-16
Enamine
EN300-1995825-5g
2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid
2228093-07-8
5g
$3977.0 2023-09-16

2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid 関連文献

2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acidに関する追加情報

Introduction to 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid (CAS No. 2228093-07-8)

2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228093-07-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, featuring a unique structural motif combining an amino group, a hydroxy group, and a chlorinated pyridine ring, presents intriguing possibilities for its application in drug discovery and molecular biology.

The molecular structure of 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid consists of a propanoic acid backbone modified with an amino substituent at the 2-position and a hydroxy group at the 3-position. The presence of the chlorinated pyridine ring further enhances its chemical diversity, making it a versatile scaffold for medicinal chemists. This structural arrangement not only imparts distinct physicochemical properties but also opens up avenues for exploring its biological activity.

In recent years, there has been a growing interest in designing molecules that incorporate both amino and hydroxy functional groups, as these moieties are frequently found in biologically active compounds. The combination of these groups in 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid suggests potential interactions with various biological targets, including enzymes and receptors. Such interactions are crucial for the development of novel therapeutic agents.

One of the most compelling aspects of 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid is its potential as a building block for more complex molecules. Medicinal chemists often use simpler compounds like this as starting points to synthesize libraries of derivatives with tailored properties. The chlorinated pyridine ring, in particular, is a common feature in many drug candidates due to its ability to modulate electronic properties and binding affinity.

Recent studies have highlighted the importance of pyridine derivatives in drug development. For instance, compounds containing substituted pyridine rings have shown promise in treating a variety of diseases, including cancer, infectious diseases, and neurological disorders. The structural features of 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid align well with these trends, making it an attractive candidate for further investigation.

The synthesis of 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the chlorinated pyridine ring typically involves halogenation reactions, which must be carried out under controlled conditions to avoid unwanted side products. Advances in synthetic methodologies have made it increasingly feasible to produce complex molecules like this one with greater efficiency and precision.

In terms of biological activity, preliminary studies on 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid have revealed promising results. In vitro assays have indicated potential interactions with certain enzymes and receptors, suggesting that this compound may have therapeutic applications. However, further research is needed to fully elucidate its mechanism of action and to assess its safety and efficacy profile.

The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques allow researchers to predict how 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid will interact with biological targets at the atomic level. These predictions can guide experimental design and help identify optimal modifications to enhance biological activity. By integrating experimental data with computational insights, scientists can accelerate the development of novel therapeutics.

The pharmacokinetic properties of any drug candidate are critical factors that determine its clinical success. Understanding how 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its formulation and dosing regimen. Advanced techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to study these processes in detail.

The regulatory landscape for new drug development is stringent but well-established. Before 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid or any derivative thereof can be approved for clinical use, it must undergo rigorous testing to demonstrate safety and efficacy. This includes preclinical studies in cell culture and animal models, followed by human clinical trials. Each stage of testing provides valuable data that informs decision-making throughout the drug development process.

The interdisciplinary nature of pharmaceutical research underscores the importance of collaboration between chemists, biologists, pharmacologists, and clinicians. By working together, these experts can leverage their collective knowledge to develop innovative solutions to complex medical challenges. The study of compounds like 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid exemplifies this collaborative approach.

Looking ahead, the future prospects for 2-amino-3-(6-chloropyridin-2-yl)-3-hydroxypropanoic acid appear promising. Continued research into its biological activity and synthetic pathways will likely uncover new applications for this compound. Additionally, advances in biotechnology may open up new avenues for its use in gene therapy or other innovative treatments.

In conclusion, 2-amino - 3 - ( 6 - chloropy rid ine - 2 - yl ) - 3 - hy drox ypr o pano ic ac id ( CAS No .222809 3 - 0 7 - 8) represents a significant advancement in pharmaceutical chemistry . Its unique structure , combined with its potential biological activity , makes it a valuable asset in the quest for novel therapeutic agents . As research progresses , this compound is poised to play an increasingly important role in addressing some of the most pressing medical challenges of our time .

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